KCNQ2 (Kv7.2) Channel Inhibition: Pyrrolidine vs. Piperidine vs. Morpholine vs. Phenyl—Direct SAR Table Comparison
In a head-to-head SAR evaluation of the left-hand phenyl substituent on a series of 2-phenyl-N-(2-substituted-phenyl)acetamides, the 2-(pyrrolidin-1-yl) derivative (compound 5) exhibited an IC₅₀ of 163 ± 42 nM against KCNQ2 channels [1]. Replacement with the six-membered 2-(piperidin-1-yl) ring (compound 48) abolished inhibitory activity, yielding only −32% inhibition at the maximal tested concentration of 30 μM [1]. The 2-morpholino analog (compound 52) retained only weak activity with an IC₅₀ of 12.67 ± 0.76 μM—a ~78-fold potency loss relative to the pyrrolidine [1]. The 2-phenyl analog (compound 4) gave an IC₅₀ of 1.32 ± 0.46 μM, reflecting an ~8-fold loss [1]. The seven-membered 2-(azepan-1-yl) analog (compound 50) was completely inactive (>30 μM) [1]. The optimized (S)-enantiomer ML252 achieved an IC₅₀ of 69 nM with >40-fold selectivity over KCNQ1 [1].
| Evidence Dimension | KCNQ2 (Kv7.2) channel inhibitory potency (IC₅₀, automated patch clamp, 8-point CRC, 3-fold dilutions from 30 μM) |
|---|---|
| Target Compound Data | 2-(pyrrolidin-1-yl)phenyl derivative: IC₅₀ = 163 ± 42 nM (compound 5); (S)-enantiomer ML252: IC₅₀ = 69 nM |
| Comparator Or Baseline | 2-(piperidin-1-yl): −32% inhibition at 30 μM (inactive); 2-morpholino: IC₅₀ = 12,670 ± 760 nM; 2-phenyl: IC₅₀ = 1,320 ± 460 nM; 2-(azepan-1-yl): >30,000 nM |
| Quantified Difference | Pyrrolidine vs. piperidine: activity lost (163 nM vs. inactive); vs. morpholine: ~78-fold superior; vs. phenyl: ~8-fold superior; vs. azepane: >184-fold superior |
| Conditions | Automated patch clamp electrophysiology; KCNQ2 channels; 8-point concentration-response curves with 3-fold dilutions starting from 30 μM; quadruplicate determinations; HEK293 cells |
Why This Matters
Procurement of the pyrrolidine building block is mandatory for accessing the only chemotype in this series that yields nanomolar KCNQ2 inhibition; the piperidine and morpholine analogs are essentially inactive and cannot serve as substitutes.
- [1] Cheung YY, Yu H, Xu K, Zou B, Wu M, McManus OB, Li M, Lindsley CW, Hopkins CR. Discovery of a Series of 2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology. J Med Chem. 2012;55(15):6975–6979. Table 4, SAR evaluation of the left-hand phenyl substituent. IC₅₀ data from 8-point CRC. doi:10.1021/jm300700v. View Source
